N-(6-methoxyquinolin-8-yl)acetamide is an organic compound classified under acetamides and quinoline derivatives. This compound features a methoxy group attached to the quinoline ring, which is known for its biological activity and potential therapeutic applications. The structural uniqueness of N-(6-methoxyquinolin-8-yl)acetamide contributes to its classification as a significant compound in medicinal chemistry and related fields.
The compound can be sourced from various chemical databases such as PubChem, where it is cataloged with detailed information regarding its structure, properties, and synthesis methods. Its chemical identifiers include the InChI (International Chemical Identifier) and CAS (Chemical Abstracts Service) numbers, which facilitate its identification in scientific literature.
N-(6-methoxyquinolin-8-yl)acetamide belongs to the class of quinoline derivatives and acetamides, characterized by the presence of a quinoline moiety substituted with a methoxy group at the 6-position and an acetamide functional group.
The synthesis of N-(6-methoxyquinolin-8-yl)acetamide typically involves several key steps:
The reaction conditions often require specific temperatures and solvents to ensure optimal yields. For instance, reactions may be conducted under reflux conditions in organic solvents like dichloromethane or ethanol.
N-(6-methoxyquinolin-8-yl)acetamide has a distinctive molecular structure characterized by:
The molecular formula for N-(6-methoxyquinolin-8-yl)acetamide is . The compound's molecular weight is approximately 218.21 g/mol. Its structural representation can be visualized using various chemical drawing software or databases.
N-(6-methoxyquinolin-8-yl)acetamide can participate in several chemical reactions, including:
The reactivity of N-(6-methoxyquinolin-8-yl)acetamide can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for N-(6-methoxyquinolin-8-yl)acetamide primarily involves its interaction with biological targets:
Research indicates that compounds similar to N-(6-methoxyquinolin-8-yl)acetamide exhibit significant biological activities, including antimicrobial and anticancer properties.
N-(6-methoxyquinolin-8-yl)acetamide typically appears as a solid at room temperature. Its melting point, solubility in various solvents (e.g., water, ethanol), and other physical characteristics can vary based on purity and synthesis methods.
The compound is stable under normal conditions but may decompose when exposed to strong acids or bases. Its reactivity profile suggests it can participate in various organic transformations typical for amides and quinoline derivatives.
N-(6-methoxyquinolin-8-yl)acetamide has several scientific uses:
The synthesis of N-(6-methoxyquinolin-8-yl)acetamide (CAS 19279-81-3) employs a multi-step strategy centered on the versatile 6-methoxyquinoline scaffold. The core quinoline ring is typically constructed via the Skraup reaction, where 4-methoxy-2-nitroaniline reacts with glycerol under acidic conditions to yield 6-methoxy-8-nitroquinoline. Subsequent reduction using stannous chloride (SnCl₂) generates the key intermediate 6-methoxyquinolin-8-amine [5]. Acetamide formation is achieved through nucleophilic acyl substitution, where the amine reacts with acetic anhydride or acetyl chloride. This reaction requires controlled conditions (e.g., reflux in dichloromethane) to avoid N-acetylation at the quinoline nitrogen, preserving the ring’s electronic properties .
Recent advancements leverage hybridization techniques to enhance biological activity. Ugi-azide multicomponent reactions enable efficient coupling of 6-methoxyquinolin-8-amine with tetrazole moieties and diverse aldehydes. This single-step assembly generates hybrids with antiplasmodial activity (e.g., compounds with IC₅₀ values of 0.324 μM against Plasmodium falciparum) [5]. Alternatively, transition-metal-free halogenation using trihaloisocyanuric acids permits regioselective C5 functionalization of 8-substituted quinolines. This method is critical for introducing pharmacophores at geometrically inaccessible positions, expanding the diversity of acetamide derivatives [10].
Table 1: Synthetic Methods for N-(6-Methoxyquinolin-8-yl)acetamide Derivatives
| Method | Conditions | Key Intermediate | Yield (%) | Application |
|---|---|---|---|---|
| Skraup Reaction | Glycerol, acid catalyst, 120°C | 6-Methoxy-8-nitroquinoline | 60–75 | Quinoline core formation |
| SnCl₂ Reduction | Ethanol, reflux | 6-Methoxyquinolin-8-amine | 85–90 | Amine intermediate synthesis |
| Amidation | Acetic anhydride, DCM, 25°C | Target acetamide | 70–80 | Parent compound synthesis |
| Ugi-Azide Reaction | Isocyanide, TMS-azide, aldehyde, MeOH | Tetrazole hybrids | 44–80 | Antiplasmodial agents |
| Remote C5-Halogenation | Trihaloisocyanuric acid, RT, air | C5-Halogenated derivatives | 75–92 | Regioselective modification |
The biological activity of quinoline-acetamide derivatives is exquisitely sensitive to substituent positioning. The 6-methoxy group dominates electronic effects, enhancing electron density at C5 and C7 via resonance. This polarization facilitates electrophilic attacks at C5 (e.g., halogenation) and influences hydrogen-bonding capabilities of the acetamide carbonyl [3] [10]. Antiplasmodial studies demonstrate that linker length between the quinoline and tetrazole groups drastically alters efficacy. Derivatives with methyl linkers (direct attachment) exhibit IC₅₀ values of 0.324–2.68 μM against P. falciparum, while ethyl linkers reduce potency (IC₅₀ = 2.51–15.98 μM) due to altered conformational flexibility [5].
Steric effects at C8 govern target engagement. Replacing the acetamide with bulkier groups (e.g., N-cycloalkylacetamides) enhances antitubercular activity by promoting hydrophobic interactions with the Mycobacterium tuberculosis cytochrome bc₁ complex. Cycloheptyl derivatives achieve MIC values of 3.7 μM, outperforming smaller cyclobutyl analogs (MIC = 33.3 μM) [6]. Similarly, chiral modifications significantly impact bioactivity: (−)-isopinocampheylamine-substituted acetamides show 8-fold greater potency against M. tuberculosis than their (+)-enantiomers [6].
Table 2: Impact of Substituent Position on Biological Activity
| Substituent Position | Functional Group | Biological Activity | Potency (IC₅₀ or MIC) |
|---|---|---|---|
| C6 | Methoxy (-OCH₃) | Directs electrophilic substitution at C5 | N/A |
| C8 | Acetamide (-NHCOCH₃) | Base for hybridization | N/A |
| C5 | Bromo (-Br) | Antiplasmodial (PfNF54) | IC₅₀ = 0.464 μM |
| C8 Linker | Methyl (-CH₂-) | Antiplasmodial (PfNF54) | IC₅₀ = 0.324–2.68 μM |
| C8 Linker | Ethyl (-CH₂CH₂-) | Antiplasmodial (PfNF54) | IC₅₀ = 2.51–15.98 μM |
| N-Acetamide | Cycloheptyl | Antitubercular (H37Rv) | MIC = 3.7 μM |
| N-Acetamide | (−)-Isopinocampheyl | Antitubercular (H37Rv) | MIC = 3.3 μM |
Quinoline-acetamides face inherent bioavailability limitations, including moderate aqueous solubility and limited blood-brain barrier (BBB) penetration. Strategic functionalization addresses these challenges:
Computational modeling guides solubility optimization. N-Heteroalkyl extensions (e.g., morpholinylethyl) lower crystal lattice energy, enhancing kinetic solubility (>150 μg/mL). Molecular dynamics simulations further correlate reduced hydrogen-bond donor count (<2) with improved oral bioavailability [3] [6].
Table 3: Bioavailability Parameters of Modified Acetamide Derivatives
| Modification Strategy | Functional Group | Aqueous Solubility | log P | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Parent Compound | None | Low (<50 μg/mL) | 1.9 | <60 |
| Ester Prodrug | Ethyl glycinate | Moderate (80 μg/mL) | 1.5 | Hydrolyzed in vivo |
| Piperidine Aniline | 4-Piperidinyl | High (>150 μg/mL) | 2.3 | >120 |
| C5-Halogenation | Bromo | Low (<50 μg/mL) | 2.8 | 90 |
| N-Heteroalkyl Extension | Morpholinylethyl | High (>150 μg/mL) | 2.1 | 110 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2